Cas no 1803710-31-7 (3-Amino-5-(bromomethyl)-6-methyl-2-(trifluoromethoxy)pyridine)

3-Amino-5-(bromomethyl)-6-methyl-2-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-Amino-5-(bromomethyl)-6-methyl-2-(trifluoromethoxy)pyridine
-
- インチ: 1S/C8H8BrF3N2O/c1-4-5(3-9)2-6(13)7(14-4)15-8(10,11)12/h2H,3,13H2,1H3
- InChIKey: DRICUGLRJJXFFD-UHFFFAOYSA-N
- ほほえんだ: BrCC1=CC(=C(N=C1C)OC(F)(F)F)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 215
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 48.1
3-Amino-5-(bromomethyl)-6-methyl-2-(trifluoromethoxy)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A020005800-500mg |
3-Amino-5-(bromomethyl)-6-methyl-2-(trifluoromethoxy)pyridine |
1803710-31-7 | 97% | 500mg |
$970.20 | 2022-04-02 | |
Alichem | A020005800-1g |
3-Amino-5-(bromomethyl)-6-methyl-2-(trifluoromethoxy)pyridine |
1803710-31-7 | 97% | 1g |
$1,780.80 | 2022-04-02 |
3-Amino-5-(bromomethyl)-6-methyl-2-(trifluoromethoxy)pyridine 関連文献
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Shachi Mittal Analyst, 2019,144, 2635-2642
3-Amino-5-(bromomethyl)-6-methyl-2-(trifluoromethoxy)pyridineに関する追加情報
Introduction to 3-Amino-5-(bromomethyl)-6-methyl-2-(trifluoromethoxy)pyridine (CAS No. 1803710-31-7)
3-Amino-5-(bromomethyl)-6-methyl-2-(trifluoromethoxy)pyridine, with the chemical formula C9H10BBrF3N2O, is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine class, a structural motif widely recognized for its biological activity and synthetic utility. The presence of multiple functional groups, including an amino group, a bromomethyl substituent, a methyl group, and a trifluoromethoxy group, makes it a valuable intermediate in the synthesis of more complex molecules.
The bromomethyl moiety in the molecule is particularly noteworthy, as it provides a reactive site for further functionalization through nucleophilic substitution reactions. This feature is highly advantageous in drug discovery pipelines, where the introduction of new functional groups can lead to the development of novel pharmacophores. Additionally, the trifluoromethoxy group introduces electron-withdrawing effects, which can modulate the electronic properties of the pyridine ring and influence its interactions with biological targets.
In recent years, there has been growing interest in the development of pyridine derivatives as therapeutic agents due to their broad spectrum of biological activities. Studies have demonstrated that pyridine-based compounds can exhibit properties such as kinase inhibition, antiviral effects, and anti-inflammatory actions. The specific arrangement of substituents in 3-Amino-5-(bromomethyl)-6-methyl-2-(trifluoromethoxy)pyridine makes it a promising candidate for further exploration in these areas.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The combination of an amino group and a bromomethyl substituent allows for facile coupling reactions with various heterocycles and other aromatic systems. This flexibility is particularly useful in medicinal chemistry, where rapid and efficient synthesis of analogues is often required to optimize biological activity.
Recent advancements in synthetic methodologies have further enhanced the utility of 3-Amino-5-(bromomethyl)-6-methyl-2-(trifluoromethoxy)pyridine. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce new functional groups at specific positions on the pyridine ring. These techniques have enabled chemists to generate libraries of derivatives with tailored properties, facilitating high-throughput screening for drug discovery.
The trifluoromethoxy group is another key feature that contributes to the compound's appeal. Fluoro substituents are well-known for their ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. As such, compounds containing trifluoromethoxy groups are frequently encountered in approved drugs and are under continuous investigation for new therapeutic applications.
In academic research, 3-Amino-5-(bromomethyl)-6-methyl-2-(trifluoromethoxy)pyridine has been utilized in studies aimed at understanding the structure-activity relationships (SAR) of pyridine-based bioactive molecules. By systematically modifying different substituents on the pyridine ring and evaluating their impact on biological activity, researchers can gain insights into the mechanisms by which these compounds exert their effects. Such studies are crucial for guiding the design of next-generation drugs with improved efficacy and reduced side effects.
The pharmaceutical industry has also shown interest in this compound due to its potential as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Companies engaged in drug development often rely on high-quality starting materials like 3-Amino-5-(bromomethyl)-6-methyl-2-(trifluoromethoxy)pyridine to ensure the scalability and cost-effectiveness of their manufacturing processes. Its versatility makes it suitable for a wide range of synthetic pathways, allowing for efficient production of complex molecules.
Moreover, agrochemical researchers have explored the use of pyridine derivatives in developing novel pesticides and herbicides. The structural features of this compound make it a promising candidate for designing molecules that can interact with biological targets in plants and pests while minimizing environmental impact. Such efforts are essential for addressing the growing challenges associated with agricultural productivity and sustainability.
The synthesis of 3-Amino-5-(bromomethyl)-6-methyl-2-(trifluoromethoxy)pyridine itself is an interesting challenge that has been addressed by several research groups. One common approach involves multi-step organic transformations starting from commercially available precursors such as 2-chloropyridines or 3-halopyridines. These syntheses often require careful optimization to achieve high yields and purity levels suitable for pharmaceutical applications.
In conclusion,3-Amino-5-(bromomethyl)-6-methyl-2-(trifluoromethoxy)pyridine (CAS No. 1803710-31-7) is a multifaceted compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features make it a valuable intermediate for synthesizing more complex molecules with diverse biological activities. As synthetic methodologies continue to evolve, it is likely that this compound will play an increasingly important role in drug discovery efforts worldwide.
1803710-31-7 (3-Amino-5-(bromomethyl)-6-methyl-2-(trifluoromethoxy)pyridine) 関連製品
- 89677-75-8(Benzamide, 2-iodo-4-nitro-)
- 951900-41-7(2-(2,4-difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one)
- 439097-27-5(2-({2-3-Chloro-5-(trifluoromethyl)-2-pyridinylhydrazino}methylene)-1,3-cyclohexanedione)
- 1494714-54-3(4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine)
- 1803696-90-3(2-Hydroxy-4-methyl-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine)
- 899943-23-8(6-(4-fluorophenyl)methyl-3-(2-methoxyphenyl)amino-4,5-dihydro-1,2,4-triazin-5-one)
- 13555-12-9(Benzene, 2-chloro-1,4,5-trifluoro-3-methoxy-)
- 698-76-0(δ-Octanolactone)
- 886499-02-1(Ethyl [2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetate)
- 1563391-36-5(3-5-(2-methylcyclopropyl)furan-2-ylprop-2-enal)




